molecular formula C22H21ClN2O3 B5615792 5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide

5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide

Cat. No. B5615792
M. Wt: 396.9 g/mol
InChI Key: ONDSIUQPKWYFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multicomponent condensation reactions and cyclization techniques. For instance, a method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation of aromatic aldehydes, cyanothioacetamide, and acetoacetanilides has been developed, showcasing the complexity and precision required in such processes (Dyachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, IR, NMR, and UV-Vis spectra. For example, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized using these methods, providing insights into the molecular geometry and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior can be inferred from similar molecules. For instance, reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds highlight the complexity and diversity of potential chemical reactions (Kataoka et al., 1998).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structure are critical. The crystal structure of related compounds, like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides valuable information on molecular arrangement and interactions (Galešić & Vlahov, 1990).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemicals, stability, and degradation, are essential for understanding the compound's applications. For instance, the synthesis and reactions of similar molecules like 2-amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]-phenyl}-6-aryl pyrimidines indicate the chemical versatility and potential applications of these compounds (J.V.Guna & D.M.Purohit, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for compounds that are used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicity studies. This can include studies in animals to determine the lethal dose of the compound .

Future Directions

Future directions could include further studies to better understand the compound’s properties, potential uses, and safety. This could also include the development of new synthesis methods or the discovery of new reactions involving the compound .

properties

IUPAC Name

5-[[[3-(3-chlorophenyl)-3-phenylpropanoyl]amino]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-24-22(27)20-11-10-18(28-20)14-25-21(26)13-19(15-6-3-2-4-7-15)16-8-5-9-17(23)12-16/h2-12,19H,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDSIUQPKWYFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CNC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.